2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone
Description
The compound 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone features a 1,3,4-oxadiazole core substituted at the 2-position with a 4-chlorophenyl group and a thioether linkage to an acetophenone moiety bearing a 3,5-dimethylpiperidine substituent. This structure combines heterocyclic, aromatic, and aliphatic components, making it a candidate for diverse biological applications.
Synthesis:
The compound is synthesized via S-alkylation reactions, as described in similar oxadiazole derivatives (e.g., ). Key steps include:
- Formation of the oxadiazole ring via cyclization of hydrazides with carbon disulfide .
- Thioether linkage formation using α-bromoacetophenone derivatives in an SN2 reaction .
- Final yields for analogous compounds range from 76% to 87%, indicating efficient synthetic routes .
Characterization:
Spectroscopic methods (IR, NMR, mass spectrometry) confirm structural integrity. For example:
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3,5-dimethylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-11-7-12(2)9-21(8-11)15(22)10-24-17-20-19-16(23-17)13-3-5-14(18)6-4-13/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOUFZIWAWNXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the oxadiazole intermediate.
Thioether Formation: The thioether linkage is formed by reacting the oxadiazole-chlorophenyl intermediate with a thiol compound.
Piperidine Attachment: The final step involves the attachment of the piperidine moiety through a nucleophilic substitution reaction with an appropriate piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various alkyl halides can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Studies: Researchers study the compound’s interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and chlorophenyl group may play crucial roles in binding to these targets, while the piperidine moiety can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related analogues:
Key Observations :
- Aromatic Groups : The 4-chlorophenyl group in the target compound contrasts with benzodioxin () or pyrimidinylthio groups (). Chlorine substituents are often associated with increased metabolic stability and receptor binding .
- Biological Activity : While the target compound lacks explicit activity data, benzimidazole-linked oxadiazoles (e.g., compound 4a in ) show significant anti-inflammatory effects (63.35% inhibition), suggesting the oxadiazole-thioether scaffold is pharmacologically relevant.
Biological Activity
The compound 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone is a derivative of the 1,3,4-oxadiazole ring system, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Structural Overview
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C15H18ClN3O2S
- Molecular Weight : 335.84 g/mol
- CAS Number : Not specified in the provided sources.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. Specifically, derivatives with a chlorophenyl group have shown efficacy against various bacterial and fungal strains:
| Activity Type | Target Organisms | Efficacy |
|---|---|---|
| Antibacterial | E. coli, S. aureus, P. aeruginosa | Moderate to strong activity compared to standard antibiotics |
| Antifungal | Candida albicans, Aspergillus niger | Effective against multiple strains |
Studies have demonstrated that the incorporation of different substituents on the oxadiazole ring can enhance the antimicrobial potency. For instance, compounds with additional piperidine or morpholine groups exhibited improved binding affinity to bacterial target proteins, suggesting a potential mechanism for their antimicrobial action .
Anticancer Activity
The 1,3,4-oxadiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Induction of apoptosis and cell cycle arrest.
- Cancer Types Tested : Breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3).
In a comparative study, certain oxadiazole derivatives were found to outperform conventional chemotherapeutics in inhibiting tumor growth in cell lines .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies:
- Inflammatory Models Used : Carrageenan-induced paw edema in rats.
- Results : Significant reduction in inflammation markers such as TNF-alpha and IL-6.
These findings suggest that the compound may serve as a lead for developing new anti-inflammatory agents .
Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives for their antibacterial activity against Mycobacterium bovis. The most potent compounds showed IC50 values significantly lower than those of standard treatments .
Study 2: Anticancer Properties
Research by Desai et al. (2018) highlighted the anticancer effects of oxadiazole derivatives on breast cancer cell lines. The study reported that specific substitutions on the oxadiazole ring enhanced cytotoxicity against MCF-7 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
